1,4-dioxepane-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dioxepane-6-carbonitrile is a synthetic industrial chemical . It is completely miscible in water . It is unstable at elevated temperatures and pressures and is potentially explosive if exposed to light or air .

Synthesis Analysis

A blue LED mediated reaction of aryl diazoacetate with a stoichiometric amount of 1,4-dioxane/tetrahydropyran (THP) and various heterocycles like indoles, pyrroles, phthalimides, thiazolidinediones and hydantoins in water has been reported . During the reaction, various aryl diazoacetates were converted to oxonium ylides by reacting with 1,4-dioxane and THP .Chemical Reactions Analysis

In the reaction mentioned in the synthesis analysis, these ylides generated in aqueous medium (under metal- and base-free conditions) were then used for the amino etherification of the aforementioned heterocycles in excellent yield . The ylides underwent a [1,2] shift to afford substituted 1,4-dioxepanes .Physical And Chemical Properties Analysis

1,4-dioxepane-6-carbonitrile is a synthetic industrial chemical that is completely miscible in water . It is unstable at elevated temperatures and pressures and is potentially explosive if exposed to light or air .Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1,4-dioxepane-6-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "malononitrile", "1,2-dibromoethane", "sodium ethoxide", "sodium cyanide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and malononitrile in the presence of sodium ethoxide to form 4-(2-cyano-2-oxoethyl)phenol.", "Step 2: Reaction of 4-(2-cyano-2-oxoethyl)phenol with 1,2-dibromoethane in the presence of sodium ethoxide to form 2-(4-bromophenyl)-4,5-dihydro-1,4-dioxepane.", "Step 3: Treatment of 2-(4-bromophenyl)-4,5-dihydro-1,4-dioxepane with sodium cyanide in the presence of sulfuric acid to form 2-(4-cyanophenyl)-4,5-dihydro-1,4-dioxepane.", "Step 4: Cyclization of 2-(4-cyanophenyl)-4,5-dihydro-1,4-dioxepane with acetic anhydride in the presence of sulfuric acid to form 1,4-dioxepane-6-carbonitrile.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with water." ] } | |

CAS RN |

1859614-02-0 |

Product Name |

1,4-dioxepane-6-carbonitrile |

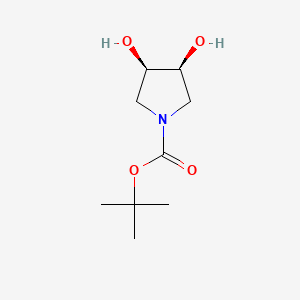

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.1 |

Purity |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.